Product packaging for Kahweol eicosanate(Cat. No.:CAS No. 108214-32-0)

Kahweol eicosanate

Cat. No.: B608298
CAS No.: 108214-32-0
M. Wt: 608.94
InChI Key: BPMBWEOACWITBW-RXJNEBBJSA-N
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Description

Significance of Diterpenoids in Biological Research

Diterpenoids represent a large and structurally diverse class of natural products that have demonstrated a multitude of biological activities. nih.govresearchgate.net Their complex structures often translate to potent pharmacological properties, including anti-inflammatory, antimicrobial, and antitumor effects. mdpi.commdpi.com Researchers are particularly interested in diterpenoids for their potential to be developed into clinical drugs for various diseases. jmb.or.kr The investigation of diterpenoids from both terrestrial and marine sources continues to reveal novel molecular skeletons and bioactivities, highlighting their importance as a source of new therapeutic agents. mdpi.commdpi.com The broad spectrum of activities exhibited by diterpenoids underscores their significance as lead compounds in drug discovery and as tools for probing biological pathways. jmb.or.krnih.gov

Overview of Kahweol (B1673272) and its Derivatives as Research Compounds

Kahweol, a diterpene naturally present in the beans of Coffea arabica, is a compound of significant research interest. mdpi.comchemsrc.com It has been shown to possess a wide array of biological activities, including anti-inflammatory, anti-angiogenic, and anticancer properties. chemsrc.comlktlabs.com The kahweol molecule contains two key functional groups, a furan (B31954) ring and a glycol, which can be chemically modified to create various derivatives. nih.gov

These modifications have led to the synthesis of numerous kahweol derivatives, such as kahweol acetate (B1210297) and kahweol palmitate, which have been studied to understand structure-activity relationships. ontosight.ainih.gov Research has shown that the furan moiety is crucial for certain biological activities, such as the induction of glutathione (B108866) S-transferase, a key detoxifying enzyme. nih.gov The study of kahweol and its derivatives provides valuable insights into how specific structural features influence their biological effects, making them important tools in pharmacological research. nih.govnih.gov

Role of Kahweol Eicosanate as a Semi-Synthetic Research Derivative

This compound is a semi-synthetic derivative of kahweol, meaning it is created through chemical modification of the natural kahweol molecule. targetmol.combiomol.com Specifically, it is an ester derivative. This modification is undertaken to explore how changes in the chemical structure of kahweol affect its biological properties. As a research compound, this compound is used in laboratory settings to investigate its potential biological activities. targetmol.combiomol.com Studies have indicated that this compound exhibits a range of effects, including the ability to induce cell cycle arrest and apoptosis in certain cancer cells, inhibit osteoclast generation, and protect DNA from damage. targetmol.comcymitquimica.com The synthesis and study of derivatives like this compound are crucial for understanding the therapeutic potential of the parent compound, kahweol, and for the potential development of new therapeutic agents. medchemexpress.commedchemexpress.com

Interactive Data Tables

Table 1: Investigated Biological Activities of Kahweol and its Derivatives

Compound/DerivativeBiological Activity InvestigatedResearch Context
Kahweol Anti-inflammatory, Anti-angiogenic, Anticancer, Antioxidant, Anti-osteoporoticIn vitro and in vivo models
Kahweol Acetate Anticancer, Anti-inflammatory, AntioxidantIn vitro cancer cell lines
Kahweol Palmitate AnticarcinogenicAnimal models
This compound Cell Cycle Arrest, Apoptosis Induction, Anti-osteoclastogenesis, DNA ProtectionIn vitro cell models

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H64O4 B608298 Kahweol eicosanate CAS No. 108214-32-0

Properties

IUPAC Name

[(1S,4R,12R,13S,16S,17S)-17-hydroxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-yl]methyl icosanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H64O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-37(41)44-31-40(42)30-39-27-23-34-33-25-28-43-35(33)24-26-38(34,2)36(39)22-21-32(40)29-39/h24-26,28,32,34,36,42H,3-23,27,29-31H2,1-2H3/t32-,34-,36+,38-,39-,40+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPMBWEOACWITBW-RXJNEBBJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC(=O)OCC1(CC23CCC4C5=C(C=CC4(C2CCC1C3)C)OC=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCC(=O)OC[C@@]1(C[C@@]23CC[C@H]4C5=C(C=C[C@@]4([C@H]2CC[C@H]1C3)C)OC=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H64O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

608.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Occurrence and Extraction in Research Contexts

Natural Sources of Parent Diterpenes (e.g., Coffea arabica)

The parent compound, kahweol (B1673272), is a diterpene alcohol almost exclusively found in the beans of coffee plants. Coffea arabica is the most significant natural source of kahweol, containing higher concentrations than other commercially important species like Coffea canephora (robusta). nih.govrsc.org In coffee beans, kahweol, along with the structurally similar diterpene cafestol (B1668206), primarily exists in an esterified form, linked to various fatty acids at its primary hydroxyl group. rsc.org These diterpene esters constitute a significant portion of the coffee bean's lipid fraction.

The most common fatty acids esterified to kahweol include palmitic acid, linoleic acid, oleic acid, and stearic acid. rsc.org Therefore, kahweol palmitate is one of the most abundant of these natural esters found in green coffee beans. lktlabs.com The concentration and specific composition of these diterpene esters can vary depending on the coffee species, geographical origin, and even the specific part of the coffee fruit. rsc.org For instance, the endosperm and perisperm of Coffea arabica have been shown to contain higher amounts of kahweol compared to the pericarp and leaves. targetmol.com

Table 1: Major Diterpenes and their Natural Esters in Coffee Beans

CompoundTypeCommon Natural FormPrimary Natural Source
KahweolDiterpene AlcoholFatty Acid EstersCoffea arabica
CafestolDiterpene AlcoholFatty Acid EstersCoffea arabica, Coffea canephora
Kahweol PalmitateDiterpene EsterEsterGreen Coffee Beans (Coffea arabica)
Cafestol PalmitateDiterpene EsterEsterGreen Coffee Beans (Coffea arabica)

Methodologies for Isolation and Purification of Diterpenes from Biological Matrices

The isolation of the free diterpene alcohol, kahweol, from coffee beans is a multi-step process due to its primary existence as fatty acid esters. The initial step typically involves the extraction of the lipid fraction from ground coffee beans. Solvents such as petroleum ether are commonly used for this purpose. lktlabs.com

Following the lipid extraction, a saponification (alkaline hydrolysis) step is crucial to cleave the ester bonds and liberate the free kahweol and cafestol. nih.gov Direct hot saponification, where the coffee material is heated with a strong base like potassium hydroxide (B78521) in ethanol, has been shown to be an efficient method for this purpose. nih.gov

After saponification, the free diterpenes are extracted from the reaction mixture using an organic solvent. The resulting extract, containing a mixture of kahweol, cafestol, and other unsaponifiable lipids, requires further purification. Various chromatographic techniques are employed for this, including:

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a widely used method for the separation and quantification of kahweol and cafestol. targetmol.combiomol.com Isocratic elution with a mobile phase consisting of acetonitrile (B52724) and water is often effective. targetmol.com

Thin-Layer Chromatography (TLC): Silver nitrate-impregnated thin-layer chromatography has been utilized for the final purification of kahweol and cafestol palmitates. lktlabs.com

Gas Chromatography (GC): GC coupled with mass spectrometry (MS) or flame ionization detection (FID) can also be used for the analysis of these diterpenes. unesp.br

The purity and identity of the isolated kahweol are confirmed using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. rsc.org

Table 2: Methodologies for Diterpene Isolation and Purification

StepTechniqueDescription
Extraction Solvent ExtractionExtraction of the lipid fraction from coffee beans using solvents like petroleum ether.
Hydrolysis SaponificationCleavage of ester bonds using a strong base (e.g., KOH) to release free diterpenes.
Purification Chromatography (HPLC, TLC)Separation and purification of individual diterpenes from the crude extract.
Analysis Spectroscopy (MS, NMR)Structural confirmation and identification of the purified compounds.

Preparation of Semi-Synthetic Kahweol Derivatives for Research

Kahweol eicosanate is a semi-synthetic compound, meaning it is prepared from the naturally occurring kahweol through chemical modification. The synthesis of kahweol esters, such as the eicosanate, is achieved by esterifying the primary hydroxyl group of kahweol with the corresponding fatty acid, in this case, eicosanoic acid.

Two primary methods for this type of esterification have been described for kahweol and related compounds:

Reaction with Acyl Chlorides: This method involves reacting the free kahweol with the acyl chloride of the desired fatty acid (e.g., eicosanoyl chloride) in the presence of a base. units.it The base acts as a scavenger for the hydrochloric acid that is formed as a byproduct of the reaction.

Lipase-Catalyzed Esterification: This enzymatic approach offers a milder alternative to chemical synthesis. Lipases are enzymes that can catalyze the formation of ester bonds. In this method, kahweol is incubated with the fatty acid (eicosanoic acid) in the presence of a lipase (B570770) enzyme, often in an organic solvent. unesp.br This method can lead to high conversion rates under controlled conditions. unesp.br

Following the synthesis, the resulting this compound must be purified from the reaction mixture, which may contain unreacted starting materials and byproducts. Chromatographic techniques, similar to those used for the purification of natural diterpenes, are employed for this purpose. The final product's identity and purity are then confirmed through analytical methods like NMR and MS.

Biosynthesis and Metabolic Transformations of Diterpenes

Enzymatic Pathways in Diterpene Biosynthesis

The biosynthesis of diterpenes, a diverse class of natural products derived from a C20 precursor, is a complex process governed by specific enzymatic pathways. These pathways are modular and involve several classes of enzymes that work in concert to generate a vast array of diterpene scaffolds. cabidigitallibrary.orgnih.gov In plants, the biosynthesis of the universal five-carbon precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), occurs primarily through the plastidial 2-C-methyl-d-erythritol-4-P (MEP) pathway. nih.govoup.com

The initial step in diterpene biosynthesis involves the formation of geranylgeranyl diphosphate (GGPP), the C20 precursor for all diterpenoids, from IPP and DMAPP. nih.gov The subsequent cyclization and modification of GGPP are catalyzed by two main enzyme classes: diterpene synthases (diTPSs) and cytochrome P450-dependent monooxygenases (P450s). nih.govresearchgate.net

DiTPSs are responsible for creating the foundational hydrocarbon skeletons of diterpenes. They catalyze the cycloisomerization of GGPP into various distinct scaffolds. researchgate.net These enzymes are often modular, sometimes existing as bifunctional enzymes or as pairs of monofunctional enzymes that collaborate to produce the final diterpene structure. researchgate.net Following the initial cyclization by diTPSs, the diterpene skeletons undergo further functionalization, which is commonly initiated by the regiospecific oxygenation activity of P450 enzymes. nih.gov This step is crucial as it introduces hydroxyl groups or other oxygen-containing functionalities, which can then be further modified by other enzymes like transferases (e.g., acyl-, aryl-, methyl-, or glycosyltransferases) and oxidoreductases, leading to the immense structural diversity observed in diterpenes. nih.gov

Other key enzymes involved in the broader pathways of some diterpenoid classes, such as indole-diterpenoids, include prenyltransferases (PT) and flavin-dependent monoxygenases (FMO). nih.gov Prenyltransferases are involved in attaching isoprene (B109036) units to various substrates, while P450 monooxygenases can catalyze complex oxidation and coupling reactions. nih.gov

Enzyme ClassFunction in Diterpene Biosynthesis
Diterpene Synthases (diTPSs) Catalyze the cycloisomerization of GGPP to form diverse diterpene hydrocarbon scaffolds. cabidigitallibrary.orgresearchgate.net
Cytochrome P450s (P450s) Perform regiospecific oxygenation of the diterpene skeleton, adding functional groups. nih.govresearchgate.net
Prenyltransferases (PT) Catalyze the transfer of isopentene units to different substrates. nih.gov
Transferases Add various functional groups such as acyl, aryl, methyl, or glycosyl moieties. nih.gov
Oxidoreductases Catalyze oxidation-reduction reactions to further modify the diterpene structure. nih.gov

Biotransformation and Metabolism of Kahweol (B1673272) and its Derivatives in Model Organisms

The biotransformation of kahweol, a coffee-derived diterpene, involves more complex metabolic pathways than simple conjugation. While glucuronidation and sulphation are typical major pathways for xenobiotic metabolism in mammals to produce water-soluble compounds for urinary excretion, studies have shown that less than 1% of consumed kahweol is excreted as glucuronic or sulphuric acid conjugates. mdpi.com This indicates that the majority of absorbed kahweol undergoes more extensive metabolism. mdpi.com

A significant aspect of kahweol's metabolism is its ability to modulate the activity of detoxification enzymes. Research in mice has demonstrated that kahweol and its parent compound, cafestol (B1668206), are potent inducers of glutathione (B108866) S-transferase (GST), a key enzyme in the detoxification of carcinogens. nih.gov The biological activity of kahweol as a GST inducer is critically dependent on its chemical structure, specifically the furan (B31954) moiety. nih.gov

Studies involving the modification of functional groups on the kahweol molecule have provided insight into its structure-activity relationship. Derivatives of kahweol where the glycol group was modified retained much of the GST-inducing capability in the liver and small bowel mucosa of mice. nih.gov However, when the furan moiety was altered through catalytic hydrogenation to produce dihydro and tetrahydro derivatives, these compounds lost their effectiveness as GST inducers. nih.gov Interestingly, these hydrogenated derivatives still retained the ability to increase levels of acid-soluble sulfhydryls in the liver and intestinal mucosa, suggesting that different structural features are responsible for the two distinct biological effects. nih.gov These findings underscore the vital role of the intact furan ring for the induction of GST activity by kahweol. nih.gov

Compound/DerivativeEffect on Glutathione S-Transferase (GST) ActivityStructural Moiety Implicated
Kahweol InducerFuran Ring nih.gov
Cafestol InducerFuran Ring nih.gov
Dihydrokahweol Ineffective as an inducerAltered Furan Ring nih.gov
Tetrahydrokahweol Ineffective as an inducerAltered Furan Ring nih.gov

Intermediates and Metabolites in Diterpene Metabolic Research

Metabolic intermediates are the compounds formed during the sequential steps of a metabolic pathway, existing between the initial substrate and the final product. wikipedia.org In the study of diterpene biosynthesis, identifying these intermediates is crucial for elucidating the enzymatic steps and understanding the regulation of the pathway. nih.gov

The universal precursor for all diterpenes is (E,E,E)-geranylgeranyl diphosphate (GGPP). researchgate.net This linear C20 compound is the substrate for the first committed step in diterpene biosynthesis, which is its cyclization by diTPS enzymes. researchgate.net The products of this initial cyclization are key intermediates that serve as the branching points for different diterpene families. For instance, the formation of the tetracyclic diterpene skeleton ent-kaurene, a precursor for gibberellins, proceeds through the intermediate ent-copalyl diphosphate (ent-CPP). researchgate.net

In rice, metabolic flux analysis has been used to study the distribution of GGPP between primary metabolism (gibberellin biosynthesis) and secondary metabolism (phytoalexin biosynthesis). nih.gov Under specific conditions like UV irradiation, the metabolic flux towards gibberellin synthesis decreases, and a significant portion of GGPP is channeled towards the production of the phytoalexin intermediate pimaradiene. nih.gov This demonstrates how the allocation of a central intermediate like GGPP can be regulated in response to environmental stimuli.

Metabolic engineering in model organisms like E. coli has been utilized to study and produce diterpenes, further highlighting the importance of understanding metabolic intermediates and their fluxes. nih.gov By engineering pathways and supplementing cultures, researchers can manipulate the production of specific diterpene metabolites for structural and functional analysis. nih.gov

Intermediate/MetaboliteRole in Diterpene MetabolismPathway
Isopentenyl Diphosphate (IPP) Universal C5 building block for isoprenoids. oup.comnih.govMEP/MVA Pathways
Dimethylallyl Diphosphate (DMAPP) Universal C5 building block for isoprenoids. oup.comnih.govMEP/MVA Pathways
Geranylgeranyl Diphosphate (GGPP) Universal C20 precursor for all diterpenes. nih.govresearchgate.netDiterpene Biosynthesis
ent-Copalyl Diphosphate (ent-CPP) Bicyclic intermediate in the formation of ent-kaurene. researchgate.netGibberellin Biosynthesis
ent-Kaurene Tetracyclic diterpene intermediate, precursor to gibberellins. researchgate.netGibberellin Biosynthesis
Pimaradiene Diterpene intermediate in phytoalexin biosynthesis in rice. nih.govPhytoalexin Biosynthesis

Advanced Analytical Methodologies for Diterpene Characterization and Quantification in Research

Chromatographic Techniques (e.g., HPLC-DAD-MS/MS, GC-MS) for Kahweol (B1673272) Eicosanate and Related Diterpenes

Chromatographic methods are fundamental in the analysis of kahweol eicosanate and other diterpenes, providing the necessary separation for accurate identification and quantification.

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is a widely used technique. tandfonline.comrsc.orgcabidigitallibrary.org This method allows for the separation of diterpenes based on their polarity. nih.gov For instance, a reverse-phase HPLC method using an isocratic elution of acetonitrile (B52724) and water can effectively separate kahweol and cafestol (B1668206). nih.gov The DAD provides spectral information across a range of wavelengths, which aids in the identification of compounds. rsc.org Kahweol and its esters, like kahweol palmitate, are typically detected at a wavelength of 290 nm, while cafestol and its esters are monitored at 225 nm. tandfonline.comcabidigitallibrary.org However, the analysis of esterified forms, such as this compound, can be challenging due to the co-elution of different diterpene esters. nih.gov To overcome this, techniques like spectral deconvolution can be applied to the HPLC-DAD data to resolve overlapping chromatographic peaks. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool, particularly for identifying degradation products of diterpenes that may form during processes like coffee roasting. bohrium.comresearchgate.net While the high temperatures of the GC injector can sometimes lead to the degradation of diterpenes, this can be mitigated by using techniques like cold on-column or pulsed split/splitless injections. rsc.org Prior to GC-MS analysis, a methanolysis reaction of the coffee oil can be performed to convert the diterpene esters into their methyl ester and free alcohol forms, which are then analyzed. nih.gov

For the isolation of specific diterpene esters, Gel Permeation Chromatography (GPC) can be used to separate the complex mixture of lipids in coffee oil before further analysis by LC-DAD-MS. researchgate.net This allows for the identification of a wider range of kahweol esters, including those with fatty acids such as C16, C18:3, C18:2, C18:1, C18, C20:1, C20, C22, and C24. researchgate.net

Table 1: Chromatographic Conditions for Diterpene Analysis

ParameterHPLC-DADGC-MS
Column Purospher STAR RP-18 end-capped (250 x 4 mm, 5 µm) tandfonline.comSpecific column details vary by study
Mobile Phase/Carrier Gas Acetonitrile/water (55/45 v/v) cabidigitallibrary.orgHelium or Hydrogen
Detection Diode Array Detector (DAD) at 225 nm (cafestol) and 290 nm (kahweol) tandfonline.comcabidigitallibrary.orgMass Spectrometer (MS)
Injection Technique Standard liquid injection tandfonline.comCold on-column or pulsed split/splitless rsc.org
Sample Preparation Direct saponification and extraction nih.gov or dilution of extract tandfonline.comMethanolysis of oil extract nih.gov

Spectrophotometric Approaches in Diterpene Analysis

Spectrophotometric methods offer a simpler and more accessible alternative for the quantification of specific diterpenes, particularly kahweol. These methods are often based on colorimetric reactions. researchgate.net

One such method involves the reaction of the unsaponifiable matter from a coffee extract with potassium iodide (KI) and hydrochloric acid (HCl) in an acidic medium. daneshyari.com The resulting reaction products absorb light at a specific wavelength, 620 nm, which is distinct from the maximum absorbance of kahweol itself at 290 nm. daneshyari.com This difference in absorbance allows for the quantification of kahweol. The methodology has been optimized to include direct saponification of the sample, extraction with methyl tert-butyl ether (MTBE), and a cleaning step with water before the colorimetric reaction. researchgate.net

UV-Vis spectrophotometry is also used as a detector in HPLC systems (HPLC-DAD), where it provides absorbance spectra for the separated compounds. rsc.org The furan (B31954) ring in the structure of kahweol and cafestol is the primary chromophore responsible for their UV absorbance. rsc.org The maximum absorption wavelengths are approximately 223 nm for cafestol and 288 nm for kahweol. rsc.org Analysis of diterpene esters, such as cafestol palmitate and kahweol palmitate, also shows characteristic UV absorbance peaks, typically around 240 nm and between 275-290 nm, respectively. researchgate.net

Mass Spectrometry Applications in Diterpene Metabolomics

Mass spectrometry (MS) is an indispensable tool in diterpene research, providing detailed structural information and enabling the identification of a wide array of compounds in complex mixtures. rsc.orgnih.gov It is often coupled with chromatographic systems like GC or HPLC for enhanced separation and identification. rsc.org

In GC-MS analysis, the fragmentation patterns of diterpenes provide diagnostic ions that are crucial for their identification. For example, kahweol produces characteristic ions at m/z 131, 145, and 158, which are two or three mass units lower than the corresponding fragments for cafestol due to the double bond in its structure. rsc.org The fragmentation of esters in MS typically involves cleavage of the bond alpha to the carbonyl group, leading to the formation of a resonance-stabilized acylium ion. whitman.eduarizona.edu For straight-chain esters, a McLafferty rearrangement often results in a prominent base peak. whitman.edu The mass spectrum of methyl eicosanoate, for instance, shows characteristic fragment ions that help in its identification. researchgate.netmassbank.eu

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the targeted analysis of diterpenes. phcogres.com In multiple reaction monitoring (MRM) mode, specific precursor-to-product ion transitions are monitored, providing high selectivity and sensitivity. phcogres.com For kahweol, ion transitions such as m/z 315.10→144.90, 278.90, and 296.90 have been used for its identification. phcogres.com High-resolution mass spectrometry (HRMS) coupled with LC is used in untargeted metabolomics studies to obtain a comprehensive profile of the metabolites in a sample, including various diterpenes and their esters. researchgate.netmdpi.com This approach has been instrumental in identifying novel biomarkers of coffee consumption. plos.org

Table 2: Key Mass Spectrometry Fragmentation Ions for Diterpene Identification

Compound/Fragment TypeCharacteristic m/z ValuesMass Spectrometry Technique
Kahweol131, 145, 158 rsc.orgGC-MS
Cafestol133, 147, 161 rsc.orgGC-MS
Kahweol (MRM)315.10→144.90, 278.90, 296.90 phcogres.comLC-MS/MS (APCI)
Cafestol (MRM)317.20→146.90, 281.00, 299.00 phcogres.comLC-MS/MS (APCI)
Acylium ion [RCO]+Varies with fatty acid chain whitman.edunih.govEI-MS
Protonated acid [RCOOH2]+Varies with fatty acid chain nih.govEI-MS

Method Validation and Performance Metrics in Diterpene Research

To ensure the reliability and accuracy of analytical results in diterpene research, it is essential to validate the employed methods. tandfonline.comphcogres.com Method validation involves assessing several key performance metrics.

Linearity is evaluated to confirm that the detector response is proportional to the concentration of the analyte over a specific range. tandfonline.com For diterpenes like cafestol and kahweol, and their palmitate esters, linearity is typically demonstrated by achieving a high correlation coefficient (R² ≥ 0.999). tandfonline.comtandfonline.com

The Limit of Detection (LOD) and Limit of Quantification (LOQ) determine the lowest concentration of an analyte that can be reliably detected and quantified, respectively. tandfonline.com For HPLC-DAD methods, the LOD for kahweol has been reported to be as low as 0.03 mg/L, with an LOQ of 0.09 mg/L. tandfonline.comtandfonline.com For kahweol palmitate, the LOD and LOQ were found to be 0.21 mg/L and 0.65 mg/L, respectively. tandfonline.comtandfonline.com In another study, the LOD and LOQ for kahweol were reported as 7.35 ppm and 24.52 ppm, respectively. phcogres.com

Precision refers to the closeness of repeated measurements and is often expressed as the relative standard deviation (RSD) or coefficient of variation (CV%). tandfonline.comtandfonline.com For diterpene analysis, good precision is indicated by a CV% of less than 5%. tandfonline.comtandfonline.com

Accuracy is assessed by determining the recovery of a known amount of the analyte (a spike) added to a sample. tandfonline.com Recoveries of over 85% are generally considered acceptable for the analysis of cafestol, kahweol, and their palmitate esters. tandfonline.comtandfonline.com Some methods have reported recoveries as high as 99% for kahweol. nih.gov

These performance metrics are crucial for establishing the suitability of an analytical method for its intended purpose in diterpene research. tandfonline.comphcogres.com

Structural Activity Relationship Sar Studies of Kahweol and Its Derivatives

Impact of Functional Group Modifications on Biological Activities

The kahweol (B1673272) molecule possesses two key functional groups that are primary targets for chemical modification: the furan (B31954) ring and the glycol group. Research has shown that alterations to these sites can lead to significant changes in the biological effects of the resulting derivatives. nih.gov

One of the notable biological activities of kahweol is its ability to induce the activity of glutathione (B108866) S-transferase (GST), a key enzyme in detoxification pathways. nih.gov Studies involving the modification of the glycol group on the diterpene nucleus of kahweol have shown that the resulting derivatives largely retain the ability to induce GST activity in the liver and the mucosa of the small bowel. nih.gov This suggests that the glycol functional group is not essential for this particular biological activity.

In contrast, modification of the furan moiety has a profound impact on the GST-inducing properties of kahweol. nih.gov Catalytic hydrogenation of the furan ring to produce dihydro and tetrahydro derivatives, along with their corresponding acetates, results in a loss of their effectiveness as inducers of GST activity. nih.gov This finding strongly indicates that the intact furan ring is a critical structural feature for the induction of this enzyme. nih.gov

Kahweol eicosanate, a semi-synthetic derivative of kahweol, exhibits a wide range of biological activities. targetmol.com These include inducing cell cycle arrest and apoptosis in oral squamous cell carcinoma cells, inhibiting osteoclast generation, preventing DNA adduct formation, and suppressing oxidative stress. targetmol.com

Table 1: Impact of Functional Group Modifications on the Biological Activity of Kahweol Derivatives

Derivative Modification Impact on Biological Activity
Glycol-modified kahweol derivatives Modification at the glycol function Retained much of the glutathione S-transferase (GST) inducing properties of the parent compound. nih.gov
Dihydro- and Tetrahydro-kahweol derivatives Catalytic hydrogenation of the furan moiety Lost effectiveness as inducers of GST activity. nih.gov
Kahweol Acetate (B1210297) Acetylation of a hydroxyl group Exhibits anticancer, anti-inflammatory, and antioxidant properties. ontosight.ai
This compound Esterification with eicosanoic acid Induces cell cycle arrest and apoptosis in certain cancer cells, inhibits osteoclast generation, and has protective effects against DNA damage. targetmol.com

Correlation Between Diterpene Structure and Mechanistic Outcomes

The structure of the diterpene nucleus of kahweol is intrinsically linked to its various mechanistic outcomes, including its anticancer and anti-inflammatory effects. The presence and configuration of specific functional groups dictate how the molecule interacts with biological targets.

The furan ring, as established, is vital for the induction of glutathione S-transferase. nih.gov The double bond within the primary ring structure of kahweol also appears to play a role in its activity. Kahweol differs from a related coffee diterpene, cafestol (B1668206), by the presence of an extra double bond. nih.gov This structural difference is thought to contribute to variations in their biological effects. nih.gov For example, kahweol has been reported to have a stronger inhibitory effect on the production of prostaglandin (B15479496) E2 (PGE2) and the expression of cyclooxygenase-2 (COX-2), key mediators of inflammation, compared to cafestol. nih.gov

The anticancer effects of kahweol are also closely tied to its structure. It has been shown to induce apoptosis in various cancer cell lines. mdpi.comnih.gov This process is often mediated through the activation of caspases and the regulation of pro- and anti-apoptotic proteins. nih.govnih.gov For instance, in breast cancer cells, kahweol treatment led to increased levels of pro-apoptotic proteins like caspase-3/7 and 9. nih.gov Furthermore, kahweol has been observed to inhibit the migration of cancer cells, a crucial step in metastasis, by reducing the levels of matrix metalloproteinase-9 (MMP-9) and urokinase-type plasminogen activator (uPA). nih.gov In-silico molecular docking studies have suggested that kahweol can bind to and potentially inhibit key proteins involved in cancer progression, such as vascular endothelial growth factor receptor-2 (VEGFR-2) and platelet-derived growth factor receptor (PDGFR). ijcce.ac.ir

Interestingly, while hydrogenation of the furan ring abolishes the GST-inducing activity, these derivatives still retain their ability to increase the levels of acid-soluble sulfhydryls in the liver and small bowel mucosa. nih.gov This indicates that different structural features of the kahweol molecule are responsible for its different biological effects, allowing for the potential to develop derivatives with more selective activities.

Design of Novel Kahweol-Based Research Probes

The insights gained from SAR studies are fundamental to the design of novel kahweol-based research probes. These probes are essential tools for elucidating the specific molecular targets and mechanisms of action of kahweol and its derivatives.

A key principle in the design of such probes is the strategic placement of a reporter group (e.g., a fluorescent tag or a biotin (B1667282) molecule) onto the kahweol scaffold. The SAR data guides the selection of the attachment point to ensure that the biological activity of the parent molecule is retained. For example, since modifications at the glycol function of kahweol appear to be well-tolerated for maintaining GST-inducing activity, this position could be a suitable site for attaching a linker and a reporter group to create a probe for studying this pathway. nih.gov

Conversely, the furan ring, being critical for GST induction, should be left unmodified in probes designed to investigate this specific activity. nih.gov However, for studying other biological effects where the furan ring may be less critical, this position could potentially be used for modification.

The development of such research probes would enable researchers to perform a variety of experiments, including:

Target Identification: By using probes with affinity tags, researchers can pull down the cellular proteins that directly bind to kahweol, thereby identifying its molecular targets.

Cellular Localization: Fluorescently tagged kahweol derivatives can be used to visualize the subcellular distribution of the compound, providing clues about its site of action.

Mechanism of Action Studies: Probes can be used to investigate how kahweol modulates the activity of its target proteins and downstream signaling pathways in real-time.

While the literature specifically detailing the synthesis and application of kahweol-based research probes is not extensive, the foundational SAR studies provide a clear roadmap for their rational design. The creation of these molecular tools will be a critical next step in fully understanding the therapeutic potential of this intriguing natural product.

Molecular and Cellular Mechanisms of Action in Pre Clinical Models

Modulation of Cellular Signaling Pathways

Pre-clinical studies, primarily on the parent compound kahweol (B1673272), have identified several key signaling pathways that are modulated by this class of compounds. While direct studies on kahweol eicosanate are limited, the activities of its parent compound provide foundational insights.

NF-κB Pathway Inhibition

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses, and its inhibition is a key therapeutic target. Research on coffee diterpenes demonstrates a significant inhibitory effect on this pathway. In preclinical models using macrophages, kahweol has been shown to block the activation of NF-κB. targetmol.commdpi.com This is achieved by preventing the activation of IκB kinase (IKK), which is essential for the release and nuclear translocation of NF-κB. mdpi.com Studies in LPS-activated macrophages have confirmed that kahweol can inhibit IKK activation in a dose-dependent manner. mdpi.com Furthermore, in models of liver inflammation, kahweol treatment significantly reduced the phosphorylation of NF-κB in primary hepatocytes and Kupffer cells stimulated with lipopolysaccharide (LPS). mdpi.com Another derivative, kahweol acetate (B1210297), was found to suppress NF-κB activity in fibrosarcoma cells. mdpi.com

Table 1: Summary of Research Findings on NF-κB Pathway Inhibition by Kahweol

Model System Key Findings Reference
LPS-activated MacrophagesInhibited activation of IκB kinase (IKK). mdpi.com
Primary Kupffer Cells & HepatocytesDecreased LPS-induced phosphorylation of NF-κB. mdpi.com
Fibrosarcoma HT-1080 cellsKahweol acetate suppressed PMA-induced NF-κB activity. mdpi.com

MAPK/ERK/JNK Pathways Regulation

The Mitogen-Activated Protein Kinase (MAPK) pathways, including the ERK and JNK cascades, are central to cellular processes like proliferation and stress response. The coffee diterpene kahweol has been shown to modulate these pathways. In a study on hepatic fibrosis, kahweol decreased the expression of phospho-ERK and phospho-JNK in primary hepatocytes. chemsrc.comnih.gov Similarly, in osteoclastogenesis models, kahweol was found to block the phosphorylation of ERK. lktlabs.comnih.gov Kahweol acetate also demonstrated inhibitory effects on the p38 MAPK and JNK1/2 signaling pathways in fibrosarcoma cells. mdpi.com

Table 2: Research Findings on MAPK/ERK/JNK Pathway Regulation by Kahweol

Model System Pathway Affected Key Findings Reference
Primary HepatocytesERK, JNKDecreased TGF-β-stimulated phospho-ERK and JNK expression. chemsrc.comnih.gov
Osteoclast PrecursorsERKBlocked RANKL-stimulated phosphorylation of ERK. lktlabs.comnih.gov
Fibrosarcoma HT-1080 cellsp38 MAPK, JNK1/2Kahweol acetate suppressed the signaling pathways. mdpi.com
Non-small cell lung cancer cellsERKInhibited BTF3 expression through the ERK-mediated pathway. nih.gov

STAT Pathway Modulation (e.g., STAT1, STAT3)

Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3, are implicated in tumor progression and inflammation. biomol.com Preclinical evidence shows that kahweol can interfere with this pathway. In a murine model of liver damage, the increased expression of STAT3 was reversed in the group treated with kahweol. nih.gov In vitro studies using primary liver cells confirmed that kahweol treatment led to a downregulation of LPS-induced STAT3 expression. mdpi.com This suggests that the anti-inflammatory and anti-fibrotic effects of kahweol may be partly mediated through its modulation of the STAT3 signaling pathway. mdpi.comnih.gov

Table 3: Research Findings on STAT Pathway Modulation by Kahweol

Model System Pathway Affected Key Findings Reference
Thioacetamide-treated miceSTAT3Decreased elevated expression of STAT3 in the liver. nih.gov
Primary Kupffer Cells & HepatocytesSTAT3Downregulated LPS-stimulated STAT3 expression. mdpi.com

AMPK Activation and Downstream Effects

AMP-activated protein kinase (AMPK) is a master regulator of cellular energy homeostasis. mdpi.com Activation of AMPK can inhibit fat accumulation and promote glucose uptake. nih.gov Studies have identified kahweol as a potent activator of this pathway. In 3T3-L1 preadipocyte cells, kahweol treatment significantly increased the phosphorylation and activation of AMPK. chemsrc.comnih.gov This activation was shown to be a key mechanism for kahweol's ability to inhibit adipogenesis and lipid accumulation. nih.gov The downstream effects included a reduction in the expression of key adipogenesis factors. chemsrc.com

Table 4: Research Findings on AMPK Activation by Kahweol

Model System Key Findings Downstream Effects Reference
3T3-L1 cellsIncreased phosphorylation (activation) of AMPK.Reduced expression of PPARγ, C/EBPα, FABP4, and FASN. chemsrc.comnih.gov
3T3-L1 cellsIncreased phosphorylation of Acetyl-CoA carboxylase (ACC).Inhibition of lipid accumulation. chemsrc.com

Sp1 Downregulation

Specificity protein 1 (Sp1) is a transcription factor involved in the expression of a multitude of genes, including those related to cancer cell proliferation. lktlabs.com Research has directly linked kahweol to the downregulation of this protein. In a study using oral squamous cell carcinoma cells, kahweol was shown to induce G1 phase cell cycle arrest and apoptosis, and notably, to downregulate the expression of Sp1. lktlabs.com This finding points to Sp1 as a specific molecular target of the compound in certain cancer cell types.

Table 5: Research Findings on Sp1 Downregulation by Kahweol

Model System Key Findings Reference
Oral squamous cell carcinoma cellsDownregulated expression of Sp1. lktlabs.com

TGF-β Signaling Pathway Interference

The Transforming Growth Factor-beta (TGF-β) signaling pathway plays a dual role in cancer but is often associated with promoting fibrosis and metastasis in later stages. nih.gov Kahweol has been demonstrated to interfere with this pathway, particularly in the context of liver fibrosis. In a mouse model, kahweol administration decreased hepatic fibrosis by inhibiting the expression of connective tissue growth factor (CTGF), a downstream target of TGF-β signaling. nih.gov In vitro, kahweol decreased TGF-β-induced expression of phospho-Smad2/3, key mediators of the canonical TGF-β pathway, in AML12 hepatocytes. chemsrc.com

Table 6: Research Findings on TGF-β Signaling Pathway Interference by Kahweol

Model System Key Findings Reference
Thioacetamide-treated miceDecreased expression of TGF-β and CTGF. nih.govnih.gov
AML12 and LX2 cellsDecreased TGF-β-induced CTGF protein expression. chemsrc.com
AML12 cellsDecreased TGF-β-induced phospho-Smad2/3 expression. chemsrc.com

Regulation of Gene Expression and Protein Levels

Kahweol and its derivatives have demonstrated significant anti-inflammatory properties by targeting key mediators of the inflammatory response. In cellular models, kahweol has been shown to inhibit the expression of cyclooxygenase-2 (COX-2) and monocyte chemoattractant protein-1 (MCP-1). lktlabs.comlktlabs.comnih.gov COX-2 is an inducible enzyme responsible for the production of prostaglandins, which are key players in inflammation and pain. nih.govreliasmedia.com MCP-1 is a chemokine that plays a crucial role in recruiting monocytes to sites of inflammation. nih.gov

Studies using lipopolysaccharide (LPS)-activated RAW 264.7 macrophages have shown that kahweol significantly suppresses LPS-induced COX-2 protein and mRNA expression in a dose-dependent manner. nih.gov This suppression of COX-2 leads to a reduction in the production of prostaglandin (B15479496) E2, a major inflammatory prostaglandin. nih.gov The inhibitory effect of kahweol on COX-2 expression has also been observed in endothelial cells, further highlighting its anti-inflammatory potential. nih.gov The mechanism behind this suppression involves the inhibition of the NF-κB signaling pathway, a critical regulator of inflammatory gene expression. nih.gov

In addition to its effects on COX-2, kahweol also inhibits the secretion of MCP-1 in endothelial cells. nih.gov This dual inhibition of both a key inflammatory enzyme and a potent chemoattractant underscores the compound's potential to modulate inflammatory processes in various pathological conditions.

Table 1: Effect of Kahweol on COX-2 and MCP-1 Expression
Model System Key Findings Reference
Lipopolysaccharide (LPS)-activated RAW 264.7 macrophagesDose-dependent suppression of LPS-induced COX-2 protein and mRNA expression. nih.gov
Endothelial cellsInhibition of COX-2 expression and MCP-1 secretion. nih.gov
Cellular and animal modelsSuppression of MCP-1 and COX-2 expression. lktlabs.com

This compound and its parent compound, kahweol, have been identified as activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. lktlabs.comnih.govplos.org Nrf2 is a crucial transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes, playing a key role in cellular defense against oxidative stress. mdpi.comfrontiersin.org

In preclinical models, kahweol has been shown to increase the levels of Nrf2 protein. nih.govplos.org This activation of Nrf2 leads to the induction of downstream antioxidant enzymes, including Glutathione (B108866) S-transferase (GST). lktlabs.comlktlabs.com GSTs are a family of enzymes that play a critical role in the detoxification of a wide variety of endogenous and exogenous electrophilic compounds. mdpi.comfrontiersin.orgresearchgate.net Studies have demonstrated that kahweol can increase the levels of GST, thereby enhancing the cell's capacity to neutralize harmful substances. lktlabs.com Specifically, research in animal models of colon cancer has shown that kahweol palmitate can increase the expression of GST. lktlabs.com

The mechanism by which kahweol activates the Nrf2 pathway involves the modulation of Keap1, a protein that targets Nrf2 for degradation. nih.govplos.org Kahweol has been found to reduce the protein levels of Keap1, leading to the stabilization and accumulation of Nrf2, which can then translocate to the nucleus and initiate the transcription of its target genes. nih.govplos.org

Table 2: Kahweol and Nrf2 Pathway Activation
Model System Key Findings Reference
Cellular and animal modelsActivates Nrf2. lktlabs.com
Animal models of colon cancerKahweol palmitate increases the expression of glutathione-S-transferase. lktlabs.com
Hepatocytes (AML12 cells and primary mouse hepatocytes)Increases Nrf2 and HO-1 protein levels; reduces Keap1 protein levels. nih.govplos.org
In vitroIncreases levels of glutathione-S-transferase. lktlabs.com

This compound and its related compounds have been shown to induce apoptosis and cause cell cycle arrest in various cancer cell lines. lktlabs.commdpi.comencyclopedia.pubmdpi.com This is achieved through the modulation of key regulatory proteins involved in these processes, including caspases, poly (ADP-ribose) polymerase (PARP), and cyclins. mdpi.comencyclopedia.pubmdpi.com

In several cancer cell lines, including those from prostate and breast cancer, kahweol treatment has been found to upregulate pro-apoptotic proteins such as cleaved caspase-3 and its downstream target, cleaved PARP. encyclopedia.pub Caspases are a family of proteases that play a central role in the execution phase of apoptosis, and their activation is a hallmark of this process. researchgate.netnih.gov The cleavage of PARP by caspases is another key event in apoptosis, leading to the inactivation of this DNA repair enzyme and facilitating cellular disassembly. nih.govfrontiersin.org

Furthermore, kahweol has been observed to downregulate the levels of anti-apoptotic proteins like Bcl-2 and Bcl-xL. encyclopedia.pubmdpi.com This shift in the balance between pro- and anti-apoptotic proteins creates a cellular environment that favors programmed cell death.

In addition to inducing apoptosis, kahweol can also arrest the cell cycle, preventing cancer cells from progressing through the division process. lktlabs.commdpi.com This is often achieved by downregulating the expression of key cell cycle regulators like Cyclin D1. mdpi.com For instance, in oral squamous cell carcinoma cells, kahweol induces G1 phase cell cycle arrest. lktlabs.com

Table 3: Effects of Kahweol on Apoptosis and Cell Cycle Proteins
Cell Line/Model Effect Modulated Proteins Reference
Human prostate cancer cell lines (PC-3, DU145, LNCaP)Enhanced apoptosisUpregulation of cleaved caspase-3 and cleaved PARP; Downregulation of STAT3, Bcl-2, and Bcl-xL encyclopedia.pub
Breast cancer cell line (MDA-MB231)Induction of apoptosisIncreased levels of caspase-3/7 and 9 encyclopedia.pubmdpi.com
Oral squamous cell carcinoma cellsG1 phase cell cycle arrest and apoptosisDownregulation of Sp1 lktlabs.com
Colorectal cancer cell lines (HCT116 and SW480)Reduced proliferationReduced levels of cyclin D1 mdpi.com

This compound and its parent compound, kahweol, have demonstrated the ability to inhibit key processes involved in cancer progression, including cell proliferation, migration, and invasion, in various preclinical models. lktlabs.comnih.govmdpi.comencyclopedia.pubnih.govaging-us.com

In numerous cancer cell lines, such as those from prostate, lung, and breast cancer, kahweol has been shown to significantly inhibit cell proliferation. mdpi.comencyclopedia.pub This anti-proliferative effect is also observed in non-cancerous cells, such as endothelial cells, where it contributes to the compound's anti-angiogenic properties. nih.govmdpi.com

The migration and invasion of cancer cells are critical steps in metastasis. Kahweol has been found to effectively inhibit the migration of various cell types, including endothelial cells and vascular smooth muscle cells. nih.govmdpi.comnih.gov For instance, in "wound healing" assays, kahweol has been shown to impede the movement of endothelial cells. nih.gov Similarly, it reduces the migration of vascular smooth muscle cells, a process relevant to vascular diseases. nih.gov

Furthermore, kahweol inhibits the invasive potential of cells. nih.govmdpi.com This is partly achieved by targeting enzymes that are crucial for the degradation of the extracellular matrix, such as matrix metalloproteinase-2 (MMP-2) and urokinase-type plasminogen activator (uPA). nih.govmdpi.com By inhibiting the expression of these enzymes, kahweol hinders the ability of cells to break through tissue barriers and invade surrounding tissues. nih.govmdpi.com

Table 4: Inhibitory Effects of Kahweol on Cell Proliferation, Migration, and Invasion
Cell Type/Model Effect Key Findings Reference
Human Microvascular Endothelial Cells (HMVECs)Inhibition of proliferation and migration- encyclopedia.pub
Endothelial cellsInhibition of proliferation, migration, and invasionInhibits tubule formation; Inhibits expression of MMP-2 and uPA nih.govmdpi.com
Vascular Smooth Muscle Cells (VSMCs)Inhibition of migrationReduces Ang II-induced migration nih.gov
Human prostate cancer cell lines (PC-3, DU145, and LNCaP)Inhibition of proliferation and migration- encyclopedia.pub
Osteosarcoma cellsReduced proliferation, migration, and invasionDownregulation of circ_0084582 frontiersin.org

Kahweol has been identified as a modulator of adipogenesis, the process of preadipocyte differentiation into mature adipocytes. researchgate.netnih.govchemsrc.com This effect is primarily mediated through the downregulation of key transcription factors that govern this process, namely Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα). researchgate.netnih.govchemsrc.com

PPARγ is considered a master regulator of adipogenesis, and its activation is essential for the differentiation of preadipocytes. mdpi.commdpi.com C/EBPα works in concert with PPARγ to promote terminal differentiation and is crucial for the development of mature adipocytes. mdpi.commdpi.com

In pre-clinical studies using 3T3-L1 preadipocytes, kahweol has been shown to significantly inhibit adipocyte differentiation and reduce intracellular lipid accumulation. researchgate.netnih.gov This anti-adipogenic effect is directly linked to the ability of kahweol to downregulate the expression of both PPARγ and C/EBPα. researchgate.netnih.govchemsrc.com By suppressing these key regulators, kahweol effectively halts the cascade of gene expression required for the formation of mature fat cells. This includes the reduced expression of downstream target genes involved in lipid metabolism, such as fatty acid binding protein 4 (FABP4) and fatty acid synthase (FAS). chemsrc.com

Table 5: Kahweol's Impact on Adipogenesis Regulators
Model System Effect Key Molecular Targets Reference
3T3-L1 adipocytesInhibition of adipogenesisDownregulation of PPARγ and C/EBPα researchgate.netnih.gov
3T3-L1 cellsReduced lipid accumulationDownregulation of PPARγ, C/EBPα, FABP4, and FASN chemsrc.com

Interactions with Specific Molecular Targets

The diverse biological activities of this compound and its parent compound, kahweol, stem from their ability to interact with a range of specific molecular targets. These interactions are central to the compound's anti-inflammatory, anti-cancer, and metabolic regulatory effects observed in preclinical models.

One of the key molecular targets of kahweol is the NF-κB signaling pathway . By inhibiting the activation of NF-κB, kahweol can suppress the expression of various pro-inflammatory genes, including COX-2. nih.gov This inhibition is achieved by preventing the degradation of IκB, the inhibitory protein that sequesters NF-κB in the cytoplasm. nih.gov

In the context of cancer, kahweol has been shown to target several critical pathways. It modulates the STAT3 signaling pathway by inhibiting its phosphorylation and activation, which is crucial for the proliferation and survival of some cancer cells. mdpi.com The compound also interacts with the androgen receptor (AR) , a key driver of prostate cancer growth, leading to its downregulation. encyclopedia.pub Furthermore, kahweol can influence the HER2 signaling pathway in breast cancer by modulating the levels of transcription factors that regulate HER2 expression. encyclopedia.pubmdpi.com

Kahweol also interacts with key enzymes involved in cell invasion and metastasis, such as matrix metalloproteinase-9 (MMP-9) and urokinase-type plasminogen activator (uPA) , leading to their inhibition. encyclopedia.pubmdpi.com

In the realm of metabolic regulation, kahweol targets the AMP-activated protein kinase (AMPK) pathway . chemsrc.com Activation of AMPK can lead to increased glucose uptake and inhibition of adipogenesis. chemsrc.com Additionally, as previously mentioned, kahweol directly influences the master regulators of adipogenesis, PPARγ and C/EBPα , by downregulating their expression. researchgate.netnih.gov

Table 6: Specific Molecular Targets of Kahweol
Pathway/Target Effect of Kahweol Cellular Process Affected Reference
NF-κBInhibition of activationInflammation nih.gov
STAT3Inhibition of phosphorylation and activationCancer cell proliferation and survival mdpi.comencyclopedia.pub
Androgen Receptor (AR)DownregulationProstate cancer proliferation encyclopedia.pub
HER2DownregulationBreast cancer proliferation encyclopedia.pubmdpi.com
MMP-9 and uPAInhibition of expressionCancer cell invasion and metastasis encyclopedia.pubmdpi.com
AMPKActivationGlucose uptake, adipogenesis chemsrc.com
PPARγ and C/EBPαDownregulation of expressionAdipocyte differentiation researchgate.netnih.gov

Endocannabinoid System Modulation (e.g., CB1 receptors, Anandamide (B1667382) release)

Current pre-clinical research has primarily focused on the parent compound, kahweol, for its effects on the endocannabinoid system. Studies show that kahweol induces peripheral antinociception through the activation of this system. nih.govnih.govresearchgate.net This effect is believed to be mediated through the release of anandamide and the subsequent activation of cannabinoid receptor 1 (CB1). nih.govnih.govscielo.br

While this compound is a semi-synthetic derivative of kahweol, direct evidence from pre-clinical models specifically detailing its modulation of the endocannabinoid system, CB1 receptors, or anandamide release is not available in the reviewed literature. The relationship is established for the parent molecule, kahweol. nih.govnih.govscielo.brscielo.br

RANKL-induced Osteoclast Generation Inhibition

This compound has been identified as an inhibitor of osteoclast generation induced by the Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL). targetmol.comdcchemicals.com Osteoclasts are cells responsible for bone resorption, and their overactivity can lead to degenerative bone diseases. lktlabs.comnih.govfrontiersin.org The inhibition of osteoclast development is a key mechanism for improving bone strength and structure. lktlabs.com

The parent compound, kahweol, has been shown to prevent osteoclastogenesis in a dose-dependent manner. nih.gov Its mechanism involves interfering with RANKL signaling pathways. Specifically, kahweol blocks the phosphorylation of Extracellular signal-regulated kinase (Erk) and partially inhibits the phosphorylation of Akt, both of which are stimulated by RANKL. nih.gov Furthermore, kahweol impairs the expression of Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1), a crucial transcription factor for osteoclast differentiation. nih.govlktlabs.com This leads to the downregulation of osteoclast markers such as Src and cathepsin K. nih.gov

Although this compound is known to inhibit RANKL-induced osteoclast generation, the detailed molecular mechanisms are often described by referring to the actions of its parent compound, kahweol. targetmol.comdcchemicals.comlktlabs.comlktlabs.com

Table 1: Research Findings on RANKL-induced Osteoclast Inhibition

CompoundModelKey FindingsMechanism of ActionSource(s)
This compoundIn vitroInhibits RANKL-induced osteoclast generation.Mechanism inferred from parent compound. targetmol.com, dcchemicals.com
Kahweol (Parent Compound)In vitro (Bone marrow-derived macrophages and monocytes)Inhibits osteoclast differentiation and bone resorbing activity.Blocks Erk phosphorylation; Impairs NFATc1 expression; Downregulates Src and cathepsin K. lktlabs.com, lktlabs.com, nih.gov

Protection Against DNA Damage (e.g., Aflatoxin B1, H2O2-induced)

This compound demonstrates protective effects against DNA damage induced by various chemical agents in pre-clinical studies. targetmol.comdcchemicals.com This includes preventing the formation of DNA adducts caused by Aflatoxin B1 (AFB1) and suppressing DNA damage resulting from hydrogen peroxide (H2O2)-induced oxidative stress. targetmol.comdcchemicals.combiomol.com

The genotoxicity of AFB1, a potent mycotoxin, is a significant concern, and compounds that can protect against it are of great interest. The parent compounds kahweol and cafestol (B1668206) have been shown to protect against AFB1-induced genotoxicity through a dual mechanism that involves both the inhibition of bioactivation enzymes and the induction of detoxifying enzymes like glutathione-S-transferase (GST). amazonaws.comnih.gov This enhances the detoxification of carcinogens, thereby preventing the formation of harmful DNA adducts. lktlabs.comamazonaws.com

Furthermore, this compound is effective in mitigating DNA damage caused by oxidative stress. targetmol.comdcchemicals.com Oxidative stress, often induced experimentally by H2O2, leads to the generation of reactive oxygen species (ROS) that can damage cellular components, including DNA. nih.govcapes.gov.brbiorxiv.org Studies on the parent compounds, kahweol and cafestol, show they effectively reduce H2O2-induced cytotoxicity, lipid peroxidation, and ROS production. nih.govcapes.gov.br They protect against oxidative DNA damage by scavenging free oxygen radicals, such as superoxide (B77818) anions and hydroxyl radicals, thereby preserving the integrity of DNA. nih.govcapes.gov.br

Table 2: Research Findings on Protection Against DNA Damage

CompoundDamaging AgentModelKey FindingsSource(s)
This compoundAflatoxin B1In vitroPrevents the formation of DNA adducts. targetmol.com, dcchemicals.com, biomol.com
This compoundHydrogen Peroxide (H2O2)In vitroSuppresses H2O2-induced DNA damage and oxidative stress. targetmol.com, dcchemicals.com, biomol.com
Kahweol & Cafestol (Parent Compounds)Aflatoxin B1Rat and human cellsProtect against genotoxicity by inducing glutathione-S-transferase (GST). amazonaws.com, nih.gov
Kahweol & Cafestol (Parent Compounds)Hydrogen Peroxide (H2O2)NIH3T3 cellsReduce cytotoxicity, lipid peroxidation, and ROS production; Scavenge free oxygen radicals. nih.gov, capes.gov.br

Biological Activities and Efficacy in Pre Clinical in Vitro and in Vivo Models

Anti-inflammatory Research Models

Kahweol (B1673272) has demonstrated notable anti-inflammatory effects in several pre-clinical models, particularly those involving liver cells. In studies utilizing primary Kupffer cells (KCs) and primary hepatocytes, kahweol has been shown to mitigate the inflammatory response induced by lipopolysaccharide (LPS), a bacterial endotoxin. mdpi.comnih.gov

Specifically, kahweol treatment decreased the LPS-induced production of key pro-inflammatory cytokines, including interleukin-1 alpha (IL-1α), interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). mdpi.comnih.gov This inhibitory effect on liver inflammation is associated with the downregulation of LPS-stimulated phospho-nuclear factor kappa B (NF-κB) and phospho-signal transducer and activator of transcription 3 (STAT3) expression. mdpi.comnih.gov

Furthermore, in a co-culture model of primary KCs and primary hepatocytes, which mimics the inflammatory environment of the liver, kahweol effectively inhibited the LPS-stimulated expression and secretion of these inflammatory cytokines. mdpi.com It also prevented the inflammatory response in hepatocytes that was induced by conditioned media from LPS-stimulated KCs, indicating its ability to disrupt the inflammatory signaling cascade between these liver cell types. mdpi.com The anti-inflammatory potential of kahweol is further supported by its known ability to inhibit cyclooxygenase-2 (COX-2) expression. mdpi.comnih.gov

Animal models of viral hepatitis have underscored the anti-inflammatory role of Kupffer cells, which are targeted by kahweol. plos.org These resident liver macrophages are crucial in resolving liver immunopathology by clearing apoptotic hepatocytes and limiting the infiltration of inflammatory cells. plos.org

Table 1: Effects of Kahweol on Inflammatory Markers in Liver Cell Models
Model SystemInducing AgentMeasured MarkersObserved EffectReference
Primary Kupffer CellsLPSIL-1α, IL-1β, IL-6, TNF-αDecreased production mdpi.comnih.gov
Primary HepatocytesLPSIL-1α, IL-1β, IL-6, TNF-αDecreased production mdpi.comnih.gov
Primary KC and HC Co-cultureLPSIL-1α, IL-1β, IL-6, TNF-α (mRNA and protein)Inhibited expression and secretion mdpi.com
Endothelial Cells-COX-2, MCP-1Inhibition of expression and secretion nih.gov

Anti-angiogenic Studies

Kahweol has been identified as a potent anti-angiogenic compound, demonstrating inhibitory effects in multiple in vivo and ex vivo models. nih.gov Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and other pathologies.

The anti-angiogenic properties of kahweol were further confirmed in two independent in vivo models: the chicken and quail choriallantoic membrane (CAM) assay and a transgenic zebrafish model. nih.gov In the zebrafish model, treatment with kahweol resulted in a decrease in the width of some intersegmental vessels and interruptions in others, with a high percentage of larvae showing inhibited angiogenesis. nih.gov

In vitro studies have elucidated the specific steps of angiogenesis targeted by kahweol. It has been shown to inhibit endothelial cell proliferation, migration, invasion, and the formation of tube-like structures on Matrigel. nih.gov Moreover, kahweol targets key molecules involved in the remodeling of the extracellular matrix, specifically matrix metalloproteinase-2 (MMP-2) and urokinase-type plasminogen activator (uPA), further contributing to its anti-angiogenic effect. nih.gov

Table 2: Anti-angiogenic Activity of Kahweol in Pre-clinical Models
Model SystemKey FindingsObserved EffectReference
Mouse Aortic Ring AssayInhibition of endothelial cell sproutingDose-dependent inhibition of new vessel formation nih.gov
Transgenic ZebrafishDecrease in vessel width and interruptions in vessels85% of larvae treated with 75 µM kahweol showed inhibited angiogenesis nih.gov
Chicken and Quail CAM Assay-Inhibitory effects on angiogenesis nih.gov
Human Endothelial Cells (in vitro)Inhibition of proliferation, migration, invasion, and tube formationDisruption of key angiogenic processes nih.gov
Human Endothelial Cells (in vitro)Targeting of MMP-2 and uPAInhibition of extracellular matrix remodeling nih.gov

Chemopreventive and Anticancer Research in Cell Lines and Animal Models

The potential of kahweol as a chemopreventive and anticancer agent has been explored in various cancer cell lines and animal models. Its therapeutic actions are often linked to its ability to protect against carcinogens by enhancing detoxification pathways, such as inducing glutathione (B108866) S-transferase. nih.govscielo.br

In the context of oral squamous cell carcinoma, research has focused on identifying effective chemopreventive compounds. nih.govwaocp.org While specific studies on kahweol eicosanate in this cancer type are not detailed in the provided results, the general interest in natural compounds for oral cancer prevention is high. nih.govwaocp.org Similarly, studies on colon adenocarcinoma, prostate cancer, and lung cancer have highlighted the potential of various natural compounds, including those found in propolis and black pepper, to inhibit cancer cell growth and induce apoptosis through multiple signaling pathways. jcpjournal.orgfrontiersin.org

A study reported that kahweol inhibits hepatic fibrosis in vitro and in vivo, a condition that can progress to liver cancer. mdpi.com This suggests a potential role for kahweol in preventing the progression of liver diseases.

Antinociceptive Research in Animal Models

Kahweol has demonstrated significant antinociceptive (pain-relieving) effects in animal models of pain. nih.govscielo.brnih.gov The mechanism behind this effect appears to involve the endocannabinoid system.

In a rat model of prostaglandin (B15479496) E₂-induced hyperalgesia, local administration of kahweol into the paw produced a dose-dependent antinociceptive effect. nih.govnih.gov This effect was reversed by an antagonist of the CB1 cannabinoid receptor (AM251), but not by a CB2 receptor antagonist (AM630), indicating that the pain relief is mediated through CB1 receptors. nih.gov

Further investigation revealed that kahweol's antinociceptive action is linked to an increase in the levels of the endocannabinoid anandamide (B1667382) (AEA) in the paw tissue. nih.govnih.gov The levels of other endocannabinoids and related compounds, such as 2-arachidonoylglycerol (B1664049) (2-AG), remained unchanged. nih.gov The effect of kahweol was potentiated by inhibitors of endocannabinoid degradation, further supporting the role of anandamide in its mechanism of action. nih.gov These findings suggest that kahweol could be a promising candidate for the development of new pain relief therapies. nih.gov

Table 3: Antinociceptive Effects of Kahweol in a Rat Model
Pain ModelKey FindingsMechanism of ActionReference
Prostaglandin E₂-induced hyperalgesiaDose-dependent reduction in hyperalgesiaActivation of peripheral CB1 cannabinoid receptors nih.govnih.gov
Prostaglandin E₂-induced hyperalgesiaIncreased levels of anandamide (AEA) in paw tissueRelease of anandamide nih.govnih.gov

Anti-osteoclastogenesis Research

Research into the effects of various compounds on osteoclastogenesis, the formation of bone-resorbing cells, often utilizes RANKL (Receptor Activator of Nuclear Factor-κB Ligand)-induced models. aging-us.comnih.govmdpi.commedsci.orgnih.gov Osteoclasts play a crucial role in bone remodeling, and their overactivity can lead to bone loss in diseases like osteoporosis.

While direct studies on "this compound" in these models were not found, the provided search results indicate that various natural and synthetic compounds are being investigated for their ability to inhibit RANKL-induced osteoclast differentiation. mdpi.commedsci.org These studies typically measure the formation of TRAP (tartrate-resistant acid phosphatase)-positive multinucleated cells and the expression of osteoclast-specific genes. nih.govmedsci.org The signaling pathways commonly implicated include the NF-κB and MAPK pathways. aging-us.commdpi.commedsci.org This established research framework provides a basis for potential future investigations into the anti-osteoclastogenic properties of kahweol.

Metabolic Regulation Studies

The nematode Caenorhabditis elegans has emerged as a powerful model organism for studying metabolic regulation, including adipogenesis and glucose uptake, due to the conservation of many metabolic pathways with mammals. biotechnologia-journal.orgijbs.comnih.govfrontiersin.orgmdpi.com

Studies using C. elegans have investigated the effects of various compounds on fat storage and the underlying molecular mechanisms. ijbs.commdpi.com These models allow for the dissection of complex physiological pathways related to energy balance in an intact organism. nih.gov For instance, research has shown that high-glucose diets can lead to increased fat accumulation in C. elegans, mimicking aspects of metabolic disorders in humans. biotechnologia-journal.orgfrontiersin.org Key signaling pathways involved in metabolic regulation in C. elegans, such as the insulin/insulin-like growth factor signaling (IIS) pathway and the AMP-activated protein kinase (AMPK) pathway, are homologous to those in mammals. nih.govmdpi.com While specific data on this compound is not available, the use of C. elegans models provides a robust platform for future research into its effects on metabolic regulation.

Hepatoprotective Research in Animal Models

Kahweol has demonstrated significant hepatoprotective effects in animal models of liver damage. researchgate.netnih.gov In mice with carbon tetrachloride (CCl₄)-induced liver injury, a widely used model for studying hepatotoxicity, pretreatment with kahweol significantly prevented the rise in serum levels of liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST). researchgate.netnih.govbiomedpharmajournal.orgresearchgate.net

The protective mechanism of kahweol is linked to its antioxidant properties and its ability to modulate metabolic pathways. researchgate.netnih.gov Kahweol was found to reduce oxidative stress in the liver by restoring glutathione (GSH) levels and decreasing lipid peroxidation. researchgate.netnih.gov Furthermore, it significantly decreased the activity of cytochrome P450 2E1 (CYP2E1), the primary enzyme involved in the bioactivation of CCl₄ into toxic free radicals. researchgate.netnih.gov Histopathological analysis of the livers confirmed that kahweol treatment reduced the incidence of CCl₄-induced liver lesions. researchgate.netnih.gov These findings suggest that kahweol protects the liver from chemical-induced damage by blocking metabolic activation and scavenging free radicals. researchgate.netnih.gov

Table 4: Hepatoprotective Effects of Kahweol in a Mouse Model
Model SystemKey FindingsMechanism of ActionReference
CCl₄-induced liver damagePrevented increase in serum ALT and AST- researchgate.netnih.gov
CCl₄-induced liver damageReduced oxidative stress (restored GSH, decreased lipid peroxidation)Antioxidant activity, free radical scavenging researchgate.netnih.gov
CCl₄-induced liver damageDecreased CYP2E1 activityBlockade of CCl₄ bioactivation researchgate.netnih.gov
CCl₄-induced liver damageReduced incidence of liver lesions- researchgate.netnih.gov

Research Methodologies and Experimental Design Considerations in Diterpene Studies

In Vitro Cell Culture Models for Diterpene Research

In vitro cell culture models are fundamental in the initial stages of diterpene research, providing a controlled environment to study the cellular and molecular effects of compounds like kahweol (B1673272) eicosanate. These models include a variety of cancer cell lines and primary cells, each offering unique advantages for specific research questions.

For instance, in the investigation of the anti-cancer properties of kahweol eicosanate, a panel of oral squamous cell carcinoma (OSCC) cell lines would be essential. Current time information in Islamabad, PK.medchemexpress.com The selection of cell lines should ideally represent the heterogeneity of the disease. Beyond cancer cells, primary cells are also invaluable. For example, in studying the effects on osteoclastogenesis, primary bone marrow-derived macrophages (BMMs) are cultured and differentiated into osteoclasts. Current time information in Islamabad, PK.nih.gov

The general workflow for in vitro studies on this compound would involve treating these cell lines with varying concentrations of the compound. Key endpoints to be measured would include cell viability, proliferation, induction of apoptosis (programmed cell death), and cell cycle progression. Techniques such as the MTS assay for cell viability, and flow cytometry for cell cycle and apoptosis analysis are commonly employed.

Table 1: Representative In Vitro Cell Models for this compound Research

Cell Model Type Specific Examples Research Application for this compound
Cancer Cell Lines Oral Squamous Carcinoma Cells (e.g., HSC-3, SCC-4) Investigating apoptosis and cell cycle arrest. Current time information in Islamabad, PK.medchemexpress.com
Breast Cancer Cells (e.g., MDA-MB-231) Assessing anti-proliferative and pro-apoptotic effects.
Colon Cancer Cells (e.g., HCT116, SW480) Studying mechanisms of cell growth inhibition.
Prostate Cancer Cells (e.g., PC-3, DU145) Evaluating impact on cell proliferation and migration.
Primary Cells Bone Marrow-Derived Macrophages (BMMs) Studying inhibition of RANKL-induced osteoclastogenesis. Current time information in Islamabad, PK.nih.gov
Human Keratinocytes (HaCaT) Assessing effects on normal, non-cancerous skin cells.

In Vivo Animal Models in Diterpene Investigations

Following promising in vitro results, in vivo animal models are critical for understanding the systemic effects, efficacy, and biological activity of diterpenes like this compound in a whole organism. The choice of animal model depends on the specific biological question being addressed.

Commonly used models in cancer research include xenograft models in immunocompromised mice, where human cancer cells are implanted to study tumor growth and the effect of potential therapeutic agents. For studying inflammatory processes or bone resorption, models of induced inflammation or osteoporosis in rats or mice are often utilized. Smaller organisms like zebrafish (Danio rerio) and the nematode Caenorhabditis elegans offer advantages for high-throughput screening and studying developmental or aging-related processes due to their rapid life cycles and genetic tractability.

While specific in vivo studies on this compound are not extensively documented in publicly available literature, the methodologies would likely parallel those used for its parent compound, kahweol. For example, to test the anti-angiogenic properties suggested for kahweol, a chicken chorioallantoic membrane (CAM) assay or a transgenic zebrafish model could be employed. tandfonline.com

Molecular Biology Techniques in Pathway Analysis

To dissect the molecular mechanisms underlying the biological effects of this compound, a suite of molecular biology techniques is indispensable. These techniques allow researchers to investigate changes in gene and protein expression within the signaling pathways affected by the compound.

Western Blotting is a cornerstone technique used to detect and quantify specific proteins. For example, to confirm the induction of apoptosis by this compound in cancer cells, researchers would perform Western blots to measure the levels of key apoptotic proteins such as cleaved caspase-3 and PARP. Similarly, to understand the inhibition of osteoclastogenesis, the expression levels of proteins in the RANKL signaling pathway, like NFATc1 and c-Fos, would be examined.

Gene expression analysis , typically performed using quantitative reverse transcription PCR (qRT-PCR), allows for the measurement of changes in messenger RNA (mRNA) levels of target genes. This can provide insights into how this compound transcriptionally regulates cellular processes. For instance, one could investigate if this compound upregulates the expression of antioxidant genes by activating the Nrf2 pathway, a known effect of kahweol. ontosight.ai

Biochemical Assays for Enzyme Activity and Biomarker Quantification

Biochemical assays are essential for quantifying the activity of specific enzymes and the levels of biomarkers that may be modulated by this compound. These assays provide direct evidence of the compound's functional effects.

For example, to assess the antioxidant potential of this compound, assays to measure the activity of antioxidant enzymes like glutathione (B108866) S-transferase (GST) could be performed. ontosight.ai An increase in GST activity would suggest an enhancement of the cell's detoxification capabilities. To quantify oxidative stress, levels of reactive oxygen species (ROS) can be measured using fluorescent probes. A decrease in ROS levels after treatment with this compound would indicate its antioxidant effect. Current time information in Islamabad, PK.nih.gov

In the context of its anti-inflammatory properties, enzyme-linked immunosorbent assays (ELISAs) can be used to quantify the levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), secreted by cells. A reduction in these cytokines would support an anti-inflammatory mechanism of action.

Design of Dose-Response and Time-Course Experiments in Pre-clinical Settings

The meticulous design of dose-response and time-course experiments is fundamental in pre-clinical research to establish the potency and dynamics of a compound's effects. Current time information in Islamabad, PK.

Dose-response experiments involve treating cells or animals with a range of concentrations of this compound to determine the effective concentration at which a biological response is observed. This allows for the calculation of key parameters such as the IC50 (half-maximal inhibitory concentration), which is a measure of the compound's potency. A typical experiment would involve a logarithmic dilution series of the compound.

Time-course experiments are designed to understand the temporal dynamics of the compound's effects. Cells or animals are treated with a fixed concentration of this compound, and measurements are taken at various time points. This can reveal, for example, how quickly apoptosis is induced or when the peak inhibition of a particular signaling pathway occurs.

These experiments are crucial for optimizing treatment protocols in further pre-clinical and potential future clinical studies. The results from these studies inform the selection of appropriate concentrations and treatment durations for subsequent, more complex experiments.

Future Directions and Academic Perspectives for Kahweol Eicosanate Research

Elucidation of Novel Molecular Targets and Pathways

A fundamental step in characterizing kahweol (B1673272) eicosanate is to delineate its molecular interactions. Research on the parent compound, kahweol, has identified numerous cellular pathways it modulates. nih.govmdpi.com Future investigations should determine whether kahweol eicosanate interacts with these same targets or possesses a unique mechanism of action.

Initial research should focus on well-established pathways affected by kahweol, such as those involved in inflammation, apoptosis, and cellular stress responses. For instance, kahweol is known to suppress nuclear factor kappa B (NF-κB) and down-regulate STAT3 signaling. mdpi.comnih.gov It also activates the Nrf2 pathway, a key regulator of antioxidant responses. lktlabs.com A crucial research question is whether the eicosanate ester alters the potency or specificity of these interactions.

Beyond known targets, comprehensive screening is necessary to uncover novel pathways uniquely affected by this compound. Techniques such as proteomic and transcriptomic profiling of cells treated with the compound could reveal unexpected molecular targets. Identifying these targets is essential for understanding its biological function and guiding further pre-clinical investigation.

Table 1: Known Molecular Targets of the Parent Compound Kahweol for Future Comparative Studies

Pathway Category Specific Target/Pathway Observed Effect of Kahweol Potential Research Question for this compound
Inflammation NF-κB Downregulation/Inhibition of activation mdpi.comnih.gov Does the eicosanate moiety enhance or reduce NF-κB inhibition?
COX-2 Suppression of expression lktlabs.comnih.gov Is COX-2 a direct target, and how does lipophilicity affect this?
Apoptosis Bcl-2 family proteins Downregulation of anti-apoptotic proteins (Bcl-2, Mcl-1) mdpi.com Does it induce apoptosis via the intrinsic pathway similarly to kahweol?
Caspases Upregulation of cleaved caspase-3 mdpi.comnih.gov Can this compound activate initiator and executioner caspases?
Cell Signaling PI3K/Akt Inhibition of phosphorylation mdpi.comnih.gov How does it modulate this critical cell survival pathway?
ERK/JNK Pathway-dependent regulation nih.govmdpi.com What is the effect on MAPK signaling in different cell contexts?
STAT3 Inhibition of phosphorylation and activation nih.gov Does it inhibit STAT3 signaling in cancer models?

| Oxidative Stress | Nrf2/Keap1/ARE | Activation of Nrf2 lktlabs.commdpi.com | Can it induce phase 2 detoxifying and antioxidant enzymes? |

Exploration of Synergistic Effects with other Research Compounds

The combination of multiple compounds can often yield a therapeutic effect greater than the sum of their individual effects. Studies have demonstrated that kahweol and its acetate (B1210297) ester can act synergistically with other agents. For example, kahweol shows synergistic effects with the tyrosine kinase inhibitor sorafenib (B1663141) in renal carcinoma cells, and kahweol acetate acts synergistically with cafestol (B1668206) to inhibit prostate cancer cell proliferation. nih.govencyclopedia.pubnih.gov

A significant future research avenue for this compound is to explore its potential for synergistic interactions. These studies should not be limited to cancer research but should extend to other areas where its parent compound has shown activity, such as in models of inflammation and metabolic disease. mdpi.comrsc.org

Initial studies could pair this compound with compounds whose mechanisms are well-understood. This allows for a more precise dissection of how the combination achieves its enhanced effect. For example, combining it with a compound that targets a parallel survival pathway could reveal potent anti-proliferative effects. The combination index (CI) method is a standard quantitative approach to determine if the observed effects are synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1). nih.gov

Table 2: Potential Synergistic Combinations for Future this compound Research (Based on Kahweol Data)

Research Area Potential Combination Compound Rationale for Synergy
Oncology Sorafenib Kahweol has shown synergy with sorafenib in renal cells. nih.govencyclopedia.pub
ABT-737 (Bcl-2 inhibitor) Cafestol, a related diterpene, overcomes resistance to ABT-737. nih.govmdpi.com
Cafestol Kahweol acetate and cafestol are synergistic in prostate cancer models. nih.gov

| Inflammation | Non-steroidal anti-inflammatory drugs (NSAIDs) | Kahweol inhibits COX-2 and NF-κB; potential for enhanced anti-inflammatory action. lktlabs.comnih.gov |

Development of Advanced In Vitro and In Vivo Models for Mechanistic Studies

To accurately predict the biological relevance of this compound, research must move beyond simple 2D cell culture systems. While these are useful for initial high-throughput screening, they often fail to replicate the complex microenvironment of living tissues.

Future mechanistic studies should employ advanced in vitro models, such as:

3D Organoids and Spheroids: These models better mimic the cell-cell interactions and diffusion gradients found in vivo, providing a more accurate assessment of compound efficacy.

Patient-Derived Cells: Using primary cells from different individuals can help understand the variability of response to the compound.

Microfluidic "Organ-on-a-Chip" Systems: These platforms can model the interaction between different tissue types and provide insights into systemic effects in a controlled environment.

For in vivo studies, research should progress from basic models to more sophisticated ones. While initial studies might use xenograft models where human cancer cells are implanted in immunodeficient mice, future work should consider: nih.gov

Patient-Derived Xenografts (PDX): These models, where patient tumor tissue is directly implanted into mice, better retain the heterogeneity of the original tumor.

Genetically Engineered Mouse Models (GEMMs): These models develop tumors in their natural location due to specific genetic mutations, providing a powerful tool for studying tumor progression and response to intervention in an immunocompetent setting.

The use of these advanced models will be critical for generating robust preclinical data and understanding the compound's mechanism of action in a more clinically relevant context. nih.govrheomuco.com

Investigation of Diterpene Metabolite Activities (excluding human metabolism)

When a compound is introduced into a biological system, it is often metabolized into other molecules. These metabolites can have their own distinct biological activities, which may be stronger, weaker, or different from the parent compound. The metabolism of coffee diterpenes like kahweol is not fully understood. mdpi.com

A critical area for future research on this compound is to investigate its metabolic fate in various non-human biological systems. This research should strictly exclude human metabolism to remain within the preclinical scope. Key approaches would include:

In Vitro Metabolic Studies: Incubating this compound with liver microsomes from different animal species (e.g., rat, mouse, dog) can identify the primary metabolic pathways (e.g., hydrolysis of the ester bond, oxidation) and the resulting metabolites.

In Vivo Metabolite Profiling: Analyzing plasma, urine, and feces from animals administered this compound can identify the metabolites produced in a whole-organism context.

Once potential metabolites are identified and synthesized, their biological activities must be assessed. It is plausible that the ester bond of this compound is hydrolyzed in vivo, releasing kahweol and eicosanoic acid. Therefore, a key question is whether the compound acts on its own or serves as a pro-drug for kahweol. The activities of any unique metabolites must also be characterized using the cellular and molecular assays described in previous sections.

Role in Basic Biological Understanding and Translational Research (pre-clinical)

Translational research aims to bridge the gap between discoveries in basic science and their application to improve health. leicabiosystems.comd-nb.info Preclinical research on this compound plays a foundational role in this process. By systematically addressing the areas outlined above—molecular targets, synergistic effects, advanced models, and metabolism—researchers can build a comprehensive preclinical data package.

The ultimate goal of this preclinical work is to determine if the compound has a profile that warrants further development. This involves:

Establishing a Clear Mechanism of Action: Understanding how this compound works at a molecular level is fundamental.

Identifying Potential Biomarkers: Research should aim to identify molecular biomarkers that correlate with the compound's activity. nih.gov For example, if it is found to potently inhibit STAT3 phosphorylation, then measuring the level of phospho-STAT3 in preclinical models could serve as a biomarker of its effect.

Defining a Rationale for Application: The accumulated data should point towards specific biological contexts or disease models where this compound shows the most promise.

This body of knowledge contributes not only to the specific understanding of this compound but also to the broader field of diterpene and fatty acid ester biology. The insights gained from these preclinical studies are the essential first step in the long journey of translational science, providing the foundational evidence needed to assess a compound's potential. nih.gov

Q & A

Q. What experimental models are commonly used to study Kahweol eicosanate’s antioxidant effects?

Answer: In vitro models such as AML12 hepatocytes and primary hepatocytes are frequently employed. This compound (10–40 μM) reduces H2O2-induced ROS production and apoptosis, validated via flow cytometry (sub-G1 population analysis) and western blotting (e.g., cleaved caspase-3 detection). Dose-dependent responses should be tested across cell types, as primary hepatocytes may require higher concentrations (40 μM) compared to AML12 cells (20 μM) .

Q. How does this compound modulate the Nrf2/Keap1 pathway in oxidative stress studies?

Answer: Kahweol promotes Keap1 degradation via autophagy-lysosomal pathways, confirmed using inhibitors like chloroquine (lysosomal) and MG132 (proteasomal). This leads to Nrf2 nuclear translocation and upregulation of HO-1, measured via cytoplasmic/nuclear fractionation and RT-PCR. Researchers should validate autophagy dependence using ATG7-deficient models .

Q. What are standard methodologies to assess this compound’s anti-angiogenic properties?

Answer: In vitro assays include endothelial tube formation inhibition and MMP-2/uPA activity assays. In vivo models like chorioallantoic membrane (CAM) assays are used to quantify angiogenesis suppression. Pair these with qPCR/western blotting to monitor COX-2 and MCP-1 expression .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s dual role in taste receptor modulation (e.g., TAS2R43 inhibition vs. weak agonism)?

Answer: Dose-response assays and competitive binding studies (e.g., with mozambioside) can clarify receptor interactions. Use calcium imaging or heterologous expression systems (HEK293 cells expressing TAS2R43) to differentiate agonism vs. antagonism. Contextualize findings with structural modeling of Kahweol-receptor binding .

Q. What experimental designs address this compound’s multi-target effects (e.g., Stat3 inhibition, Akt/ERK modulation)?

Answer: Combine pathway-specific inhibitors (e.g., Stat3 siRNA, Akt inhibitor LY294002) with Kahweol treatment in cancer models like HepG2 or prostate cancer cells. Use phospho-specific antibodies in western blotting to dissect cross-talk between pathways. Multi-omics approaches (phosphoproteomics, RNA-seq) can identify dominant mechanisms .

Q. How do in vitro findings on this compound’s anti-apoptotic effects translate to in vivo models (e.g., cisplatin-induced kidney injury)?

Answer: In vivo validation requires pharmacokinetic profiling (e.g., bioavailability, tissue distribution) and toxicity screening. For nephroprotection studies, use murine models with cisplatin-induced AKI, monitoring serum creatinine, BUN, and tubular injury markers. Correlate with Nrf2/HO-1 activation in kidney tissues .

Q. What strategies mitigate variability in adipogenic gene expression studies involving this compound?

Answer: Standardize differentiation protocols for 3T3-L1 adipocytes (e.g., hormone cocktail timing). Include size markers in RT-PCR gels and quantify band intensities via densitometry. Triplicate biological replicates and statistical comparisons (ANOVA) are critical. Validate protein-level changes via western blotting (e.g., PPARγ, C/EBPα) .

Q. How can researchers reconcile discrepancies in Keap1 degradation mechanisms across cell types?

Answer: Compare autophagy flux (LC3-II/I ratio, p62 degradation) in hepatocytes vs. other cell types (e.g., cancer cells). Use CRISPR-edited Keap1 mutants to assess domain-specific interactions. Context-dependent effects may arise from varying basal autophagy levels or Keap1 post-translational modifications .

Methodological Best Practices

  • Ethical Compliance : Adhere to institutional guidelines for in vivo studies (e.g., ARRIVE 2.0 for animal research) and declare conflicts of interest .
  • Data Presentation : Include raw data (e.g., flow cytometry plots, blot images) in supplements. Label figures with units, statistical significance (p-values), and replicates .
  • Literature Review : Prioritize peer-reviewed journals indexed in PubMed/Scopus. Avoid non-academic sources (e.g., Benchchem) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.